molecular formula H2O5PSm B1149286 Samarium(III) phosphate hydrate CAS No. 14913-18-9

Samarium(III) phosphate hydrate

Cat. No. B1149286
CAS RN: 14913-18-9
M. Wt: 263.346641
InChI Key:
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Description

Samarium(III) phosphate hydrate is a light-yellow powder . It is a rare earth element and is the 40th most abundant element in the Earth’s crust . The product is of high purity, with a trace metals basis of ≥99.99% .


Synthesis Analysis

This compound can be obtained by reacting sodium metaphosphate with any soluble samarium(III) salt . It can also be obtained by reacting phosphoric acid and samarium(III) chloride .


Molecular Structure Analysis

The empirical formula of this compound is O4PSm · xH2O . The molecular weight is 245.33 (anhydrous basis) . The compound forms crystals of the monoclinic crystal system, with space group P 2 1 /n, and lattice parameters a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, β = 103.92 °, Z = 4 .


Chemical Reactions Analysis

Samarium(III) phosphate reacts with sodium fluoride at 750 °C to form Na 2 SmF 2 PO 4 .


Physical And Chemical Properties Analysis

This compound is a solid with a density of 5.83 g·cm −3 . It is insoluble in water .

Safety and Hazards

Samarium(III) phosphate hydrate is classified as hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

While specific future directions for Samarium(III) phosphate hydrate are not mentioned in the available resources, it is used in laboratory chemicals and in the synthesis of substances .

properties

IUPAC Name

samarium(3+);phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O4P.H2O.Sm/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUBLDXWAJRBHC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O5PSm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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